2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a thiol compound in the presence of a base, such as sodium hydride, to form the thiopyrano ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted thiopyrano[4,3-b]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from the nitrile group.
Scientific Research Applications
2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the chlorine and nitrile groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
2-Chloro-6,6-dioxo-5h,7h,8h-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile: Contains additional oxygen atoms, forming a dioxo structure.
Uniqueness
2-Chloro-5h,7h,8h-thiopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of a chlorine atom, a nitrile group, and a thiopyrano ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZPAJHRUVIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=C(N=C21)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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